molecular formula C10H8FN3O2 B1274032 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 618091-61-5

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1274032
M. Wt: 221.19 g/mol
InChI Key: ZHBRRQXKEBSCBS-UHFFFAOYSA-N
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Description

The compound "5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid" is a fluorinated pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a fluorine atom on the phenyl ring and an amino group on the pyrazole ring suggests that this compound could exhibit interesting chemical and biological properties, potentially including antimicrobial activity as seen in similar compounds .

Synthesis Analysis

The synthesis of related fluorinated pyrazole derivatives often involves multi-step reactions. For instance, novel Schiff bases using 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives have been synthesized through the Vilsmeier-Haack reaction, which is a form of formylation reaction used to introduce aldehyde groups into substrates . Similarly, other fluorine-containing 5-amino-1,3-disubstituted pyrazoles have been synthesized and characterized, indicating that the synthesis of such compounds is feasible and can be achieved through well-established organic synthesis techniques .

Molecular Structure Analysis

The molecular structure of fluorinated pyrazole derivatives can be complex and is often elucidated using various spectroscopic methods. For example, the crystal structure of a related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, was determined using X-ray structure analysis, revealing the spatial arrangement of the rings and the nature of the intermolecular interactions . This suggests that the molecular structure of "5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid" could similarly be analyzed using such techniques to gain insights into its three-dimensional conformation and potential reactivity.

Chemical Reactions Analysis

Fluorinated pyrazole derivatives can undergo various chemical reactions. For instance, the condensation of 5-amino-1,3-disubstituted-pyrazoles with aromatic aldehydes can lead to the formation of imine derivatives, which can further react to form other heterocyclic compounds such as thiazepin-7-ones . This indicates that "5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid" could also participate in condensation reactions and potentially lead to a variety of structurally diverse and biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyrazole derivatives are influenced by their molecular structure. The presence of electronegative fluorine atoms can affect the acidity, basicity, and overall reactivity of the compound. The spectral data, including IR, NMR, and mass spectrometry, are essential for characterizing these compounds and understanding their behavior in different environments . The antimicrobial activity screening of similar compounds has shown that some derivatives exhibit excellent activity, suggesting that "5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid" could also possess such properties and may be a candidate for further biological evaluation .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Pathways : The compound has been utilized as an intermediate in the synthesis of complex molecules. For instance, Liu et al. (2016) described its use in synthesizing a compound with potential anti-cancer properties, achieved through a series of reactions including cyclisation and saponification processes (Liu et al., 2016).

  • Crystal Structure Determination : The crystal structure of compounds derived from 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid has been a subject of research, providing insights into the molecular configuration and potential applications in material science or pharmaceuticals (Kumar et al., 2018).

Biological and Medicinal Applications

  • Carbonic Anhydrase Inhibitors : Bülbül et al. (2008) reported the synthesis of pyrazole carboxylic acid amides from this compound, which showed inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential therapeutic applications (Bülbül et al., 2008).

  • Antimicrobial and Antiglaucoma Activities : Compounds derived from this acid have demonstrated antimicrobial properties (Puthran et al., 2019) and potential in treating glaucoma (Kasımoğulları et al., 2010), expanding its scope in medicinal chemistry (Puthran et al., 2019); (Kasımoğulları et al., 2010).

Pharmacological Investigations

  • Analgesic and Anti-inflammatory Agents : Gokulan et al. (2012) synthesized derivatives of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid, showing notable analgesic and anti-inflammatory activities, highlighting its potential in developing new therapeutic agents (Gokulan et al., 2012).

Chemical Sensing and Detection

  • Fluorescent Sensor for Fluoride Anion : Yang et al. (2011) explored a pyrazole-based fluorescent sensor derived from this compound for detecting fluoride anions, emphasizing its utility in analytical chemistry (Yang et al., 2011).

Safety And Hazards

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid may cause skin irritation, serious eye damage, and may be harmful to aquatic life . It is recommended to wear protective gloves, protective clothing, and eye protection when handling this compound .

properties

IUPAC Name

5-amino-1-(2-fluorophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-7-3-1-2-4-8(7)14-9(12)6(5-13-14)10(15)16/h1-5H,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBRRQXKEBSCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395244
Record name 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid

CAS RN

618091-61-5
Record name 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
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